2-(2-Morpholin-4-ylethoxy)benzonitrile CAS 540753-12-6
2-(2-Morpholin-4-ylethoxy)benzonitrile CAS 540753-12-6
An In-Depth Technical Guide to 2-(2-Morpholin-4-ylethoxy)benzonitrile (CAS 540753-12-6): A Key Intermediate for Advanced Synthesis
Authored by: Gemini, Senior Application Scientist
This guide offers a comprehensive technical overview of 2-(2-Morpholin-4-ylethoxy)benzonitrile, a significant chemical intermediate for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document provides in-depth insights into its synthesis, characterization, and strategic applications, grounded in established chemical principles and authoritative references.
Introduction: Strategic Importance in Molecular Design
2-(2-Morpholin-4-ylethoxy)benzonitrile (CAS No. 540753-12-6) is a bifunctional organic molecule strategically designed as a building block for more complex chemical entities.[1] Its structure is a deliberate fusion of two key pharmacologically relevant moieties: a benzonitrile group and a morpholine ring connected via an ethyl ether linkage.
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The Benzonitrile Moiety: The nitrile group (-C≡N) on the benzene ring is a highly versatile functional group in organic synthesis. It is an important precursor for the synthesis of amines, amides, carboxylic acids, and various heterocyclic systems, making it a cornerstone for generating molecular diversity.[2][][]
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The Morpholine Moiety: Morpholine is recognized in medicinal chemistry as a "privileged scaffold."[5] Its inclusion in a molecule can favorably modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. This often leads to improved pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME) in drug candidates.[5]
The combination of these two groups in a single, stable molecule provides a ready-to-use platform for synthesizing novel compounds with potential therapeutic applications.
Physicochemical & Structural Properties
The fundamental properties of 2-(2-Morpholin-4-ylethoxy)benzonitrile are summarized below. This data is essential for planning reactions, selecting appropriate solvents, and ensuring proper handling.
| Property | Value | Source(s) |
| CAS Number | 540753-12-6 | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [1][6] |
| Molecular Weight | 232.28 g/mol | [1][6] |
| IUPAC Name | 2-(2-morpholin-4-ylethoxy)benzonitrile | |
| Canonical SMILES | C1COCCN1CCOC2=CC=CC=C2C#N | |
| InChI Key | XTWXLNMTIZTACP-UHFFFAOYSA-N | [7] |
| Appearance | Typically an off-white to pale yellow solid or oil | |
| Purity | Commonly available at ≥95% | [7] |
Synthesis: The Williamson Ether Synthesis Approach
The most logical and widely applied method for preparing aryl ethers of this type is the Williamson ether synthesis.[2] This reaction is a classic Sₙ2 pathway involving the nucleophilic attack of a phenoxide ion on an alkyl halide.
Causality and Rationale: The synthesis of 2-(2-Morpholin-4-ylethoxy)benzonitrile is efficiently achieved by the reaction between 2-hydroxybenzonitrile (also known as 2-cyanophenol) and 4-(2-chloroethyl)morpholine.
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Deprotonation: A base is required to deprotonate the phenolic hydroxyl group of 2-hydroxybenzonitrile, forming the more nucleophilic phenoxide anion. A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is effective. The choice of a base like K₂CO₃ is often preferred for its ease of handling and moderate reactivity.
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Nucleophilic Substitution (Sₙ2): The resulting 2-cyanophenoxide attacks the primary carbon of 4-(2-chloroethyl)morpholine, displacing the chloride leaving group. The use of a primary alkyl halide is crucial as it favors the Sₙ2 mechanism over competing elimination reactions.[2]
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Solvent Selection: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while not interfering with the nucleophilicity of the phenoxide, thereby accelerating the reaction rate.
Diagram of Synthetic Workflow
Caption: Workflow for the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is adapted from a method described for a structurally analogous compound and represents a robust procedure for laboratory-scale synthesis.[8]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzonitrile (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetone (approx. 10 mL per gram of 2-hydroxybenzonitrile).
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Addition of Alkyl Halide: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq.). Note: If using the hydrochloride salt, an additional equivalent of base is needed to neutralize the HCl. If using the free base, 1.5 eq. of K₂CO₃ is sufficient.
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Reaction Execution: Stir the mixture vigorously and heat to reflux (the boiling point of acetone is 56 °C). Maintain reflux for 8-12 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-hydroxybenzonitrile is consumed.
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Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Dissolve the crude residue in dichloromethane or ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Structural Elucidation & Analytical Characterization
Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. The following techniques are standard.
Expected Spectroscopic Data
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic, ether linkage, and morpholine protons.
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Aromatic Protons (4H): A complex multiplet pattern between δ 7.0-7.8 ppm.
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Ether Linkage Protons (4H): Two distinct triplets around δ 4.2-4.5 ppm (-O-CH₂-) and δ 2.8-3.1 ppm (-N-CH₂-).
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Morpholine Protons (8H): Two multiplets; one for the protons adjacent to oxygen (~δ 3.7 ppm) and one for the protons adjacent to nitrogen (~δ 2.5 ppm).[9]
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¹³C NMR (Carbon NMR): The carbon spectrum will confirm the carbon framework.
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Aromatic Carbons: Six signals in the δ 110-160 ppm region. The carbon of the nitrile group (C≡N) will appear around δ 115-120 ppm, and the carbon attached to the ether oxygen will be the most downfield aromatic carbon.
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Ether and Morpholine Carbons: Signals for the -O-CH₂- carbons will be in the δ 65-70 ppm range, while the -N-CH₂- carbons will appear further upfield around δ 50-55 ppm.[9]
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IR (Infrared) Spectroscopy: Key functional groups will show characteristic absorption bands.
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Nitrile (C≡N) stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹.
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Aryl Ether (C-O-C) stretch: Strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
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Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent protonated molecular ion [M+H]⁺ at m/z 233.13.
Diagram of Analytical Workflow
Caption: Standard analytical workflow for characterization.
Protocol for Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic intermediates.
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System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
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Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set at 254 nm and 280 nm.
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Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL and dilute to ~50 µg/mL with the initial mobile phase composition.
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Analysis: Inject 5-10 µL of the sample. Purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks.
Applications in Drug Discovery & Organic Synthesis
2-(2-Morpholin-4-ylethoxy)benzonitrile is not an end product but a versatile scaffold. Its value lies in the synthetic possibilities it enables.
Transformations of the Nitrile Group
The nitrile group is a synthetic linchpin, allowing for entry into several crucial compound classes.[]
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Reduction to Primary Amine: The nitrile can be reduced to a primary benzylamine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel). This introduces a basic amino group, a common feature in many CNS-active drugs.
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Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis converts the nitrile to a benzoic acid derivative. This allows for subsequent amide bond formation, a cornerstone of peptide and small molecule drug synthesis.
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Formation of Tetrazoles: Reaction with sodium azide (NaN₃) can form a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in drug design, offering similar acidity but different metabolic and physical properties.
Diagram of Synthetic Utility
Caption: Key synthetic transformations of the nitrile group.
Leveraging the Morpholine Moiety
The morpholine ring is generally maintained throughout subsequent synthetic steps. Its presence is intended to:
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Enhance Solubility: The polar ether and tertiary amine functionalities of morpholine improve aqueous solubility, which is often a challenge in drug development.[5]
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Improve Metabolic Stability: The morpholine ring is relatively resistant to metabolic degradation compared to other cyclic amines.
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Modulate Receptor Binding: The ring can act as a hydrogen bond acceptor and its conformation can influence the overall shape of the molecule, impacting its fit within a biological target.[5]
Safety & Handling
As with all laboratory chemicals, 2-(2-Morpholin-4-ylethoxy)benzonitrile should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a cool, dry, and tightly sealed container away from strong oxidizing agents.
Consult the specific Safety Data Sheet (SDS) from the supplier for detailed hazard and handling information.
Conclusion
2-(2-Morpholin-4-ylethoxy)benzonitrile is a well-designed synthetic intermediate that provides a powerful entry point for the creation of novel and diverse chemical libraries. Its value is derived from the strategic combination of a synthetically versatile nitrile handle and a pharmacokinetically favorable morpholine scaffold. The straightforward and robust Williamson ether synthesis allows for its accessible preparation, making it a valuable tool for medicinal chemists aiming to accelerate drug discovery programs. A thorough understanding of its synthesis and reactivity empowers researchers to fully leverage its potential in the rational design of next-generation therapeutics.
References
- Kim, J. H., et al. (2006). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate. World Intellectual Property Organization. Patent No. WO 2006/011696 A1.
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EPFL. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Gernigon, N. (2012). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2995036, 2-(2-Morpholin-4-ylethoxy)benzonitrile. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis method of telmisartan intermediate. Retrieved from [Link]
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Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. Retrieved from [Link]
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ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]
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ScienceDirect. (n.d.). Benzonitrile. Retrieved from [Link]
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Singh, R., et al. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal, 17(21), e202200761. Retrieved from [Link]
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SpectraBase. (n.d.). Benzonitrile 13C NMR Spectrum. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]
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